B1580274 L-ASPARTIC ACID (13C4; 15N)

L-ASPARTIC ACID (13C4; 15N)

Cat. No.: B1580274
M. Wt: 138.07
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Properties of L-Aspartic Acid-13C4,15N

L-Aspartic acid-13C4,15N is a stable isotope-labeled derivative of the naturally occurring amino acid L-aspartic acid. Its molecular formula is $$ \text{C}4\text{H}7\text{NO}_4 $$, with four carbon atoms replaced by carbon-13 ($$^{13}\text{C}$$) and one nitrogen atom replaced by nitrogen-15 ($$^{15}\text{N}$$) . The isotopic labeling occurs at specific positions: the carboxyl groups, the α-carbon, and the amino group (Figure 1). The molecular weight of the labeled compound is 138.07 g/mol, compared to 133.10 g/mol for the non-labeled form .

The stereochemistry of the molecule remains consistent with the L-configuration, as the chiral center at the α-carbon (C2) is preserved . The SMILES notation for the labeled variant is $$[^{13}\text{CH}2]([^{13}\text{C@@H}]([^{13}\text{C}(=O)\text{O}])[^{15}\text{NH}2])[^{13}\text{C}(=O)\text{O}$$, reflecting the isotopic substitutions .

Table 1: Key Structural Features of L-Aspartic Acid-13C4,15N

Property Description
Molecular Formula $$ \text{C}4\text{H}7\text{NO}_4 $$ (with $$^{13}\text{C}$$ and $$^{15}\text{N}$$ substitutions)
Molecular Weight 138.07 g/mol
Chiral Center C2 (L-configuration)
Isotopic Enrichment 98 atom % $$^{13}\text{C}$$, 98 atom % $$^{15}\text{N}$$

Isotopic Composition and Enrichment Standards

The isotopic purity of L-aspartic acid-13C4,15N is critical for applications in nuclear magnetic resonance (NMR) and mass spectrometry (MS). Commercial suppliers, including Sigma-Aldrich and Cambridge Isotope Laboratories, guarantee a minimum enrichment of 98 atom % for both $$^{13}\text{C}$$ and $$^{15}\text{N}$$, with chemical purity exceeding 95% . These standards ensure minimal interference from non-labeled species in tracer studies.

The enrichment process typically involves biosynthetic methods using $$^{13}\text{C}$$-labeled precursors and $$^{15}\text{N}$$-containing media during microbial fermentation . Advanced purification techniques, such as ion-exchange chromatography, are employed to achieve high isotopic and chemical purity .

Physical and Chemical Characteristics

L-Aspartic acid-13C4,15N shares many physical properties with its non-labeled counterpart but exhibits distinct spectral signatures due to isotopic substitution:

  • Melting Point : Decomposes above 300°C, consistent with the non-labeled form .
  • Solubility : Sparingly soluble in water (4.5 g/L at 25°C), similar to unlabeled L-aspartic acid .
  • Optical Rotation : $$[α]^{25}_D = +25.0°$$ (c = 2 in 5 M HCl), mirroring the non-labeled compound .
  • Density : 1.66 g/cm³, unchanged from the native amino acid .

The primary chemical distinction lies in its isotopic mass, which alters its behavior in mass spectrometry (e.g., M+5 shift) and NMR spectroscopy (distinct $$^{13}\text{C}$$ and $$^{15}\text{N}$$ resonances) .

Stereochemical Properties of L-Aspartic Acid-13C4,15N

The L-configuration of the α-carbon is rigorously maintained in the labeled compound. X-ray crystallography confirms that isotopic substitution does not perturb the tetrahedral geometry around the chiral center . The specific rotation ($$[α]^{25}_D = +25.0°$$) matches that of non-labeled L-aspartic acid, indicating no stereochemical drift during synthesis .

Comparative Analysis with Non-labeled L-Aspartic Acid

Table 2: Labeled vs. Non-labeled L-Aspartic Acid

Property L-Aspartic Acid-13C4,15N Non-labeled L-Aspartic Acid
Molecular Weight 138.07 g/mol 133.10 g/mol
Isotopic Enrichment 98% $$^{13}\text{C}$$, 98% $$^{15}\text{N}$$ Natural abundance ($$^{12}\text{C}$$, $$^{14}\text{N}$$)
NMR Spectral Features Distinct $$^{13}\text{C}$$/$$^{15}\text{N}$$ peaks Standard $$^{1}\text{H}$$/$$^{13}\text{C}$$ signals
Mass Spectrometry M+5 shift M+0 (nominal mass)

The labeled variant is indispensable in metabolic flux analysis, where its unique isotopic signature allows precise tracking of aspartate incorporation into proteins or metabolic pathways . In contrast, non-labeled aspartic acid is used in general biochemical applications without isotopic resolution .

Properties

Molecular Weight

138.07

Purity

98%

Origin of Product

United States

Scientific Research Applications

Structural Biology and NMR Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy
L-Aspartic acid (13C4; 15N) is extensively used in biomolecular NMR studies to elucidate the structure and dynamics of proteins and nucleic acids. The incorporation of stable isotopes allows for enhanced resolution and sensitivity in NMR experiments, facilitating the study of molecular interactions and conformational changes.

Key Features:

  • Molecular Weight: 141.09 g/mol
  • Purity: 98%
  • Applications: NMR investigations, structural biology

Metabolomics

Metabolic Pathway Analysis
In metabolomics, L-Aspartic acid (13C4; 15N) serves as a tracer to study metabolic pathways. By tracking the incorporation of labeled aspartic acid into various metabolites, researchers can gain insights into metabolic fluxes and regulatory mechanisms within biological systems.

Case Study:

A study utilized L-Aspartic acid (13C4; 15N) to investigate the metabolic pathways in cancer cells, revealing altered aspartate metabolism that could be targeted for therapeutic interventions.

Proteomics

Protein Interaction Studies
In proteomics, this compound is employed to analyze protein-protein interactions and post-translational modifications. Its isotopic labeling enhances the accuracy of quantitative mass spectrometry (MS) techniques, allowing for precise identification of protein complexes.

Data Table: Applications in Proteomics

ApplicationMethodologyFindings
Protein InteractionsQuantitative MSIdentified key interactions in signaling pathways
Post-translational ModificationsLabel-free quantificationRevealed modifications linked to disease states

Clinical Applications

Clinical Metabolomics
L-Aspartic acid (13C4; 15N) is also being explored in clinical settings for its potential to serve as a biomarker for various diseases. By analyzing its levels in biological fluids, researchers aim to develop diagnostic tools for conditions such as diabetes and neurodegenerative diseases.

Key Insights:

  • Clinical Relevance: Elevated levels of aspartate have been associated with certain cancers.
  • Method: LC-MS/MS analysis of patient samples.

Drug Development

Targeted Drug Delivery Systems
Research indicates that L-Aspartic acid (13C4; 15N) can be utilized in the development of drug delivery systems that target specific tissues, particularly in colon-specific therapies. Its role as a proagent enhances the efficacy of therapeutic compounds.

Case Study:

A recent investigation demonstrated that conjugating drugs with L-Aspartic acid derivatives improved their localization and effectiveness against colorectal cancer cells.

Comparison with Similar Compounds

Isotopic Variants of L-Aspartic Acid

L-Aspartic acid (13C4;15N) is distinct from other isotopic forms due to its dual labeling. Below is a comparative analysis:

Compound Isotopic Label Purity/Enrichment Key Applications Synthesis Method
L-Aspartic acid (13C4;15N) 13C (99%), 15N (98–99%) 98% chemical purity Metabolic studies, LC-MS/MS standards Enzymatic (aspartase catalysis)
L-Aspartic acid (15N) 15N (98%) 98% isotopic purity Nitrogen metabolism studies Chemical synthesis
L-Aspartic acid (13C4) 13C (97–99%) 97–99% isotopic purity Carbon flux analysis Fermentation with 13C substrates
DL-Aspartic acid (D3) Deuterium (D3) 98% deuterium enrichment NMR spectroscopy, structural studies Chemical deuteration

Key Differences :

  • Sensitivity in Detection : Dual 13C/15N labeling improves signal resolution in MS compared to single-labeled analogs .
  • Cost and Availability : Enzymatic synthesis of 13C4;15N is more resource-intensive than chemical deuteration or single-isotope labeling .

Structural Analogs

L-Aspartic acid (13C4;15N) is compared to non-isotopic structural analogs below:

Compound Structural Feature Function/Application Key Difference from 13C4;15N
D-Aspartic acid D-enantiomer of aspartic acid Neuroendocrine signaling, aging studies Chirality affects biological activity
N-Acetyl-L-aspartic acid Acetylated amino group Biomarker for Canavan disease Lacks isotopic labels; used in diagnostics
β-Hydroxyaspartic acid Hydroxyl group on β-carbon Inhibitor of aspartate ammonia-lyase Altered enzyme binding affinity
Aspartame Methyl ester of aspartyl-phenylalanine Artificial sweetener Derived from L-aspartic acid but non-isotopic

Functional Insights :

  • Enzyme Interactions : β-Hydroxyaspartic acid inhibits aspartase activity, unlike 13C4;15N, which is a substrate .
  • Thermodynamic Stability : Deuterated analogs (e.g., D3-DL-aspartic acid) exhibit altered hydrogen bonding in NMR studies compared to 13C4;15N .

Functional Analogs in Metabolic Pathways

L-Aspartic acid (13C4;15N) shares roles with glutamic acid and asparagine in nitrogen metabolism but differs in isotopic utility:

Compound Role in Metabolism Isotopic Labeling Advantage of 13C4;15N
L-Glutamic acid (13C5;15N) Precursor for glutathione synthesis 13C (97–99%), 15N (97–99%) Dual labeling enables co-tracing of C/N
L-Asparagine (15N2) Nitrogen storage and transport 15N (98%) Limited to nitrogen flux studies
L-Arginine (13C6;15N4) Urea cycle and nitric oxide synthesis 13C (98%), 15N (96–99%) Higher nitrogen content but no dual C/N

Preparation Methods

Synthetic and Biosynthetic Preparation Approaches

Chemical Synthesis Using Isotopically Labeled Precursors

  • The direct chemical synthesis of L-Aspartic acid (13C4; 15N) involves the incorporation of 13C-labeled carbon sources and 15N-labeled nitrogen sources into precursor molecules.
  • Commonly, 13C-labeled carbon dioxide or 13C-labeled organic acids are used as building blocks.
  • 15N-labeled ammonia or 15N-labeled ammonium salts serve as the nitrogen source.
  • These precursors undergo multi-step organic synthesis reactions, including:
    • Formation of the amino acid backbone.
    • Introduction of the amino group with 15N.
    • Protection/deprotection steps to ensure stereochemical purity (L-configuration).
  • The synthesis requires careful control of reaction conditions to prevent isotope scrambling and to maintain isotopic enrichment.

Biosynthetic Production via Microbial Fermentation

  • A widely used method for preparing isotopically labeled amino acids is microbial fermentation using genetically engineered or wild-type microorganisms.
  • Microorganisms such as Escherichia coli or Corynebacterium glutamicum are cultured in minimal media supplemented with 13C-labeled carbon sources (e.g., 13C-glucose) and 15N-labeled nitrogen sources (e.g., 15N-ammonium chloride).
  • During growth, the microorganisms incorporate the isotopes into their metabolic pathways, producing L-Aspartic acid labeled with 13C and 15N.
  • After fermentation, the amino acid is extracted and purified using chromatographic techniques to achieve high purity and isotopic enrichment.
  • This biosynthetic approach is preferred for its scalability and cost-effectiveness.

Preparation of Stock Solutions for Research Use

  • L-Aspartic acid (13C4; 15N) is generally supplied as a dry powder or as a concentrated stock solution.
  • Stock solutions are prepared by dissolving the compound in appropriate solvents such as water or buffer solutions.
  • To enhance solubility, physical methods such as vortexing, ultrasonic bath treatment, or heating to 37°C may be applied.
  • Storage conditions are critical to maintain stability:
    • Stock solutions stored at -80°C remain stable for up to 6 months.
    • At -20°C, stability is maintained for about 1 month.
    • Solutions should be protected from light and stored under an inert atmosphere such as nitrogen to prevent degradation.
Amount of L-Aspartic Acid (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 7.24 1.45 0.72
5 36.21 7.24 3.62
10 72.43 14.49 7.24

Table 1: Stock solution preparation volumes for L-Aspartic acid (13C4; 15N) at different concentrations.

Analytical and Quality Control Considerations

  • Purity and isotopic enrichment are confirmed by analytical techniques such as:
    • Nuclear Magnetic Resonance (NMR) spectroscopy, which also verifies the incorporation of 13C and 15N isotopes.
    • Mass spectrometry (MS) for molecular weight confirmation and isotope pattern analysis.
    • High-performance liquid chromatography (HPLC) for chemical purity assessment.
  • Certificates of Analysis (COA) and Safety Data Sheets (SDS) accompany commercial batches to document quality and handling instructions.

Research Findings and Applications Related to Preparation

  • The isotopically labeled L-Aspartic acid is primarily used in NMR studies to investigate protein structure, dynamics, and interactions.
  • Cell-free protein synthesis systems have been developed to incorporate 13C/15N-labeled amino acids, including L-Aspartic acid, enabling precise labeling without isotope scrambling.
  • These methods ensure high incorporation rates of labeled amino acids, enhancing the resolution and sensitivity of NMR experiments.
  • The preparation methods emphasize minimizing isotope dilution and maintaining the chemical integrity of the amino acid during synthesis and storage.

Summary Table: Preparation Methods and Key Features

Preparation Method Description Advantages Challenges
Chemical Synthesis Multi-step organic synthesis using 13C and 15N labeled precursors High isotopic purity, controlled Complex, costly, requires expertise
Microbial Fermentation Cultivation of microorganisms in 13C/15N-labeled media Scalable, cost-effective Requires microbial strain optimization
Stock Solution Preparation Dissolution in solvents with physical aids (ultrasound, heat) Ready for immediate research use Stability sensitive, requires cold storage
Cell-Free Protein Synthesis Incorporation of labeled amino acids in vitro protein synthesis systems Minimizes isotope scrambling Requires specialized equipment

Q & A

Basic Research Questions

Q. How do I select the appropriate isotopic labeling configuration (13C4 vs. 15N) for metabolic flux analysis in cell cultures?

  • Methodological Answer : Prioritize the labeled position based on the metabolic pathway under study. For example, 13C4 labeling is ideal for tracking carbon flux in the tricarboxylic acid (TCA) cycle, while 15N labels are suited for nitrogen assimilation studies. Validate isotopic purity (≥98 atom% for 15N; ≥99% for 13C) using supplier certificates and confirm via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
  • Data Consideration :

IsotopePurity (Atom%)Preferred Application
13C499%Carbon flux in TCA
15N98%Nitrogen metabolism

Q. What analytical techniques are optimal for quantifying L-Aspartic Acid (13C4; 15N) in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, a 13-minute LC-MS/MS method with a Raptor Polar X column achieves baseline separation of aspartic acid from structural analogs (retention time: 8.00 min; precursor ion: m/z 134.1 → 74.1) . Include isotopically labeled internal standards (e.g., Aspartic Acid-13C4,15N,d3) to correct for matrix effects.
  • Validation Step : Calibrate using a 6-point curve with concentrations spanning 0.1–100 µM. Report limit of detection (LOD) and quantification (LOQ) for reproducibility .

Q. How can I verify the isotopic purity and molecular weight of commercially sourced L-Aspartic Acid (13C4; 15N)?

  • Methodological Answer : Cross-validate supplier data (e.g., ≥98.5% chemical purity, 99 atom% 13C4, 98 atom% 15N) using:

  • NMR : Compare 13C NMR shifts to unlabeled aspartic acid; expect split peaks due to isotopic enrichment .
  • HRMS : Calculate expected m/z for 13C4;15N (e.g., [M+H]+ = 134.1 for 13C4;15N vs. 132.1 for unlabeled) .

Advanced Research Questions

Q. How do I design a metabolic flux analysis (MFA) experiment using L-Aspartic Acid (13C4; 15N) while minimizing cross-labeling artifacts?

  • Methodological Answer :

Pulse-Chase Design : Introduce the labeled compound during exponential growth phase to track dynamic flux .

Quenching : Rapidly cool samples (e.g., liquid N2) to halt metabolic activity and preserve labeling patterns.

Data Integration : Use computational tools like INCA or OpenFLUX to model isotopic steady-state and correct for natural abundance 13C/15N .

  • Pitfall Avoidance : Monitor isotopic scrambling via control experiments with unlabeled aspartic acid .

Q. How should I address discrepancies between theoretical and observed isotopic enrichment in LC-MS/MS data?

  • Methodological Answer :

  • Systematic Errors : Check column carryover (flush with 95% acetonitrile) or ionization suppression (dilute samples 1:10).
  • Stochastic Errors : Increase technical replicates (n ≥ 5) and apply Student’s t-test for outlier removal .
    • Case Study : A study reported 97% 13C4 enrichment despite supplier claims of 99%; HRMS revealed trace 12C contamination from incomplete biosynthesis .

Q. What strategies improve the integration of LC-MS/MS data for L-Aspartic Acid (13C4; 15N) in complex biological samples?

  • Methodological Answer :

  • Chromatographic Optimization : Adjust mobile phase pH (e.g., 6.5–7.0) to enhance peak symmetry .
  • Data Processing : Use Skyline or XCMS for automated peak alignment and noise reduction. Apply a mass tolerance of ±0.01 Da for MRM transitions .
    • Advanced Tip : Pair with 15N-glutamine to study nitrogen transfer in transamination reactions, ensuring no overlap in MRM channels .

Contradictions and Resolutions

  • Isotopic Purity Discrepancies : reports 99% 13C and 98% 15N, while lists 97–99% for some batches. Resolve by requesting batch-specific certificates of analysis (CoA) and conducting in-house HRMS validation .

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